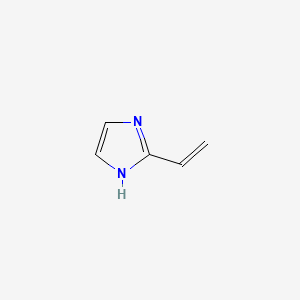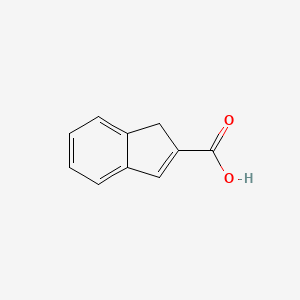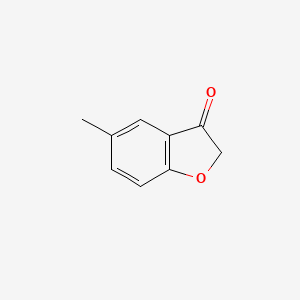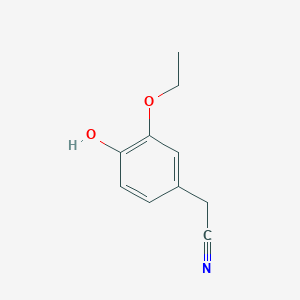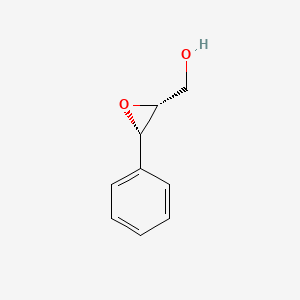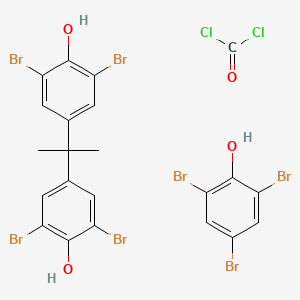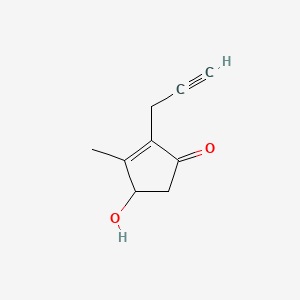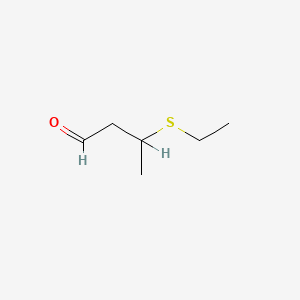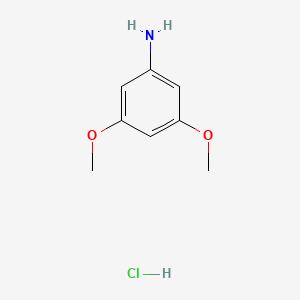
3,5-Dimethoxyaniline hydrochloride
Übersicht
Beschreibung
3,5-Dimethoxyaniline hydrochloride is a chemical compound with the CAS Number: 40891-33-6 . It has a molecular weight of 189.64 and its IUPAC name is 3,5-dimethoxyaniline hydrochloride . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 3,5-Dimethoxyaniline hydrochloride involves the Sandmeyer reaction . The starting precursor, 3,5-Dimethoxyaniline, first undergoes the Sandmeyer reaction in the presence of NaNO2, H2SO4, and KI . This results in an iodine-substituted methoxy ether .Molecular Structure Analysis
The InChI code for 3,5-Dimethoxyaniline hydrochloride is 1S/C8H11NO2.ClH/c1-10-7-3-6(9)4-8(5-7)11-2;/h3-5H,9H2,1-2H3;1H . The molecular formula is C8H12ClNO2 .Physical And Chemical Properties Analysis
3,5-Dimethoxyaniline hydrochloride is a solid at room temperature . It is stored under an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
- Field : Medicinal Chemistry .
- Application : 3,5-Dimethoxyaniline hydrochloride is used in the synthesis of novel furan derivatives, which have shown promising antibacterial activity .
- Method : The carboxylic acid produced by the lithium hydroxide mediated hydrolysis of an ester is reacted with 3,5-dimethoxyaniline in the presence of EDC∙HCl and HOBt to produce an amide .
- Results : The resulting compound has shown remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .
Material Science
- Field : Material Science .
- Application : 3,5-Dimethoxyaniline hydrochloride is used in the synthesis of poly(3,5-dimethoxyaniline) (P(3,5-DMA)) hollow microspheres .
- Method : The interfacial polymerisation of 3,5-dimethoxyaniline using camphorsulfonic acid (CSA) as the doping agent and soft template .
- Results : The synthesis method resulted in the formation of P(3,5-DMA) hollow microspheres .
Organic Synthesis
- Field : Organic Synthesis .
- Application : 3,5-Dimethoxyaniline hydrochloride is used in the Sandmeyer reaction, a well-known reaction mainly used for the conversion of an aryl amine to an aryl halide .
- Method : The Sandmeyer reaction involves the formation of a diazonium salt intermediate from an aryl amine, which is then converted to an aryl halide in the presence of Cu(I) halide .
- Results : The Sandmeyer reaction can be used to construct a variety of carbon-halogen, carbon-phosphorous, carbon-sulfur, carbon-boron linkages, and more .
Pharmaceutical Synthesis
- Field : Pharmaceutical Synthesis .
- Application : 3,5-Dimethoxyaniline hydrochloride is used in the synthesis of various pharmaceutically important drugs via the Sandmeyer approach .
- Method : The Sandmeyer reaction is used for the construction of carbon–halogen, carbon–phosphorous, carbon–sulfur, carbon–selenium, carbon–boron bond formation .
- Results : Various trifluoromethylated compounds as well as a number of pharmaceutically important drugs can be synthesized via the Sandmeyer approach .
Synthesis of 5-Hydroxycoumarin Derivatives
- Field : Organic Synthesis .
- Application : 3,5-Dimethoxyaniline hydrochloride is used in the synthesis of iodo-substituted 5-hydroxycoumarin derivatives .
- Method : The methodology starts from the Sandmeyer reaction of 3,5-Dimethoxyaniline hydrochloride in the presence of NaNO2, H2SO4, and KI. This results in the formation of iodine-substituted methoxy ether, which is then demethylated and reacted with β-ketoester to afford iodo-substituted 5-hydroxycoumarin .
- Results : The resulting iodo-substituted 5-hydroxycoumarin was obtained in 75% yield .
Synthesis of Organic Luminous Materials
- Field : Material Science .
- Application : 3,5-Dimethoxyaniline hydrochloride is used in the synthesis of a variety of organic luminous materials .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The resulting organic luminous materials have excellent fluorescent lighting performance .
Safety And Hazards
3,5-Dimethoxyaniline hydrochloride is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3,5-dimethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-10-7-3-6(9)4-8(5-7)11-2;/h3-5H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAXHKMFVMTUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193896 | |
| Record name | Benzenamine, 3,5-dimethoxy-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxyaniline hydrochloride | |
CAS RN |
40891-33-6 | |
| Record name | Benzenamine, 3,5-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40891-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3,5-dimethoxy-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040891336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3,5-dimethoxy-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)
